molecular formula C14H18N4O2 B14068494 1-(4-(Piperazin-1-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione

1-(4-(Piperazin-1-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B14068494
M. Wt: 274.32 g/mol
InChI Key: YWVCKRDCEOWGQH-UHFFFAOYSA-N
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Description

1-(4-(Piperazin-1-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring attached to a phenyl group, which is further connected to a dihydropyrimidine-dione moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Piperazin-1-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Formation of the Piperazine-Phenyl Intermediate: This step involves the reaction of piperazine with a suitable phenyl halide under basic conditions to form the piperazine-phenyl intermediate.

    Cyclization to Dihydropyrimidine-Dione: The intermediate is then subjected to cyclization with appropriate reagents to form the dihydropyrimidine-dione ring. Common reagents for this step include urea or thiourea in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Piperazin-1-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-(Piperazin-1-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Piperazin-1-yl)phenyl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to the presence of the piperazine ring, which imparts distinct chemical properties and enhances its biological activity. This structural feature differentiates it from other similar compounds and contributes to its potential as a therapeutic agent.

Properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

1-(4-piperazin-1-ylphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C14H18N4O2/c19-13-5-8-18(14(20)16-13)12-3-1-11(2-4-12)17-9-6-15-7-10-17/h1-4,15H,5-10H2,(H,16,19,20)

InChI Key

YWVCKRDCEOWGQH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC=C(C=C2)N3CCNCC3

Origin of Product

United States

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